molecular formula C26H22N6O4 B2666724 2-Methoxy-4-(5-methyl-6-(pyridin-2-ylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate CAS No. 394245-78-4

2-Methoxy-4-(5-methyl-6-(pyridin-2-ylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate

Cat. No.: B2666724
CAS No.: 394245-78-4
M. Wt: 482.5
InChI Key: DFQFXXLCWQCJJI-UHFFFAOYSA-N
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Description

2-Methoxy-4-(5-methyl-6-(pyridin-2-ylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate is a complex heterocyclic compound designed for pharmaceutical and biological chemistry research. This molecule incorporates a 4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine core structure, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The core structure is functionalized with a pyridin-2-ylcarbamoyl group at the 6-position and a 2-methoxyphenyl benzoate moiety at the 7-position, creating a multifunctional research chemical. Compounds featuring the 1,2,4-triazole ring system have demonstrated extensive biological activity profiles, including antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties in research settings . The specific substitution pattern of this molecule, particularly the 5-methyl modification on the triazolopyrimidine core and the carbamoyl linkage, is characteristic of derivatives investigated for their potential as kinase inhibitors and enzyme modulators . The structural complexity suggests potential research applications in investigating structure-activity relationships, molecular recognition processes, and signal transduction pathways. Researchers utilize this compound primarily as a key intermediate in the synthesis of more complex molecules and for probing biological mechanisms in drug discovery programs. The compound is provided as a research-grade material with comprehensive characterization data available. It is intended for use by qualified laboratory professionals exclusively for scientific research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human, veterinary, or household use. Researchers should consult the safety data sheet prior to handling and employ appropriate personal protective equipment during experimental use.

Properties

IUPAC Name

[2-methoxy-4-[5-methyl-6-(pyridin-2-ylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N6O4/c1-16-22(24(33)31-21-10-6-7-13-27-21)23(32-26(30-16)28-15-29-32)18-11-12-19(20(14-18)35-2)36-25(34)17-8-4-3-5-9-17/h3-15,23H,1-2H3,(H,27,31,33)(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQFXXLCWQCJJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OC(=O)C4=CC=CC=C4)OC)C(=O)NC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxy-4-(5-methyl-6-(pyridin-2-ylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent research findings.

Chemical Structure

The compound can be described by the following molecular formula:

  • Molecular Formula : C₃₁H₃₃N₅O₃
  • Molecular Weight : 521.63 g/mol

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities including anticancer, antibacterial, and anti-inflammatory effects.

Anticancer Activity

A study evaluated a series of [1,2,4]triazolo[1,5-a]pyrimidine derivatives for their antiproliferative activity against various human cancer cell lines. Notably:

  • Compound H12 (related structure) showed significant antiproliferative effects against MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines with IC₅₀ values of 9.47 μM, 9.58 μM, and 13.1 μM respectively .

The mechanism of action involves the inhibition of the ERK signaling pathway leading to decreased phosphorylation levels of key proteins involved in cell proliferation and survival. Additionally, this compound induced apoptosis and G2/M phase arrest in cancer cells .

Antibacterial Activity

The compound's structural features suggest potential antibacterial properties. Similar compounds have shown significant inhibitory effects against various bacterial strains:

CompoundTarget BacteriaIC₅₀ (μg/mL)
Compound AStaphylococcus aureus0.25
Compound BStreptococcus pyogenes0.5 - 1

These findings indicate that modifications in the molecular structure can enhance antibacterial activity .

Case Studies

  • Antiproliferative Effects : A series of derivatives including those with triazole and pyrimidine rings demonstrated potent cytotoxicity against breast and colon cancer cell lines. The most active compounds were identified to induce apoptosis through various pathways including caspase activation .
  • Mechanistic Studies : Detailed studies on the signaling pathways affected by these compounds revealed that they could modulate key pathways involved in cell cycle regulation and apoptosis. This includes the downregulation of proteins such as c-Raf and MEK1/2 in treated cells .

Comparison with Similar Compounds

a) Methyl 4-(5-methyl-6-(o-tolylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoate (RN: 767318-10-5)

This analog () shares the triazolopyrimidine core and benzoate ester with the target compound but substitutes the pyridin-2-ylcarbamoyl group with an o-tolylcarbamoyl moiety. Key differences include:

  • Solubility : The pyridinyl group in the target compound may enhance water solubility compared to the hydrophobic o-tolyl group.
  • Binding affinity : Pyridinylcarbamoyl could engage in hydrogen bonding with biological targets, whereas o-tolylcarbamoyl relies on hydrophobic interactions.
  • Synthetic accessibility : The o-tolyl derivative is synthesized via carbamoylation of 2-methylaniline, whereas the pyridinyl variant requires handling pyridin-2-amine, which may demand stricter reaction conditions .

b) 2-Methyl-4-{[(7-oxo-5-phenyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(phenyl)methyl]-amino}-6-phenylpyrimidine-5-carbonitrile (Compound 12, )

This hybrid structure incorporates a pyrimidine carbonitrile linked to the triazolopyrimidine core. Differences include:

  • Electronic effects : The electron-withdrawing carbonitrile group may reduce nucleophilicity at the triazolopyrimidine core compared to the target compound’s carbamoyl group.
  • Bioactivity : Carbonitrile derivatives often exhibit enhanced metabolic stability but may compromise target selectivity .

Heterocyclic Core Variants

a) Thiazolo[4,5-d]pyrimidines ()

Thiazolo[4,5-d]pyrimidines, such as compound 19 (), replace the triazole ring with a thiazole. Key distinctions:

  • Antimicrobial activity : Thiazolo[4,5-d]pyrimidines demonstrate broader-spectrum antimicrobial activity compared to triazolopyrimidines, possibly due to improved membrane permeability .

b) 1,2,4-Oxadiazole Derivatives ()

Compounds like 7a-c () feature a benzo[b][1,4]oxazin-3-one core fused with oxadiazole. Differences include:

  • Synthetic yield : Oxadiazole derivatives are synthesized in higher yields (e.g., 75–85%) under mild conditions compared to triazolopyrimidines, which often require refluxing .

Research Findings and Implications

  • Substituent Effects : The pyridin-2-ylcarbamoyl group in the target compound likely enhances target specificity compared to o-tolyl analogs, as seen in kinase inhibitors where pyridine rings mimic ATP’s adenine .
  • Heterocyclic Core Impact : Thiazolo[4,5-d]pyrimidines exhibit superior antimicrobial activity but may face toxicity challenges due to reactive sulfur .
  • Synthetic Optimization : The use of caesium carbonate in oxadiazole synthesis () suggests opportunities to improve triazolopyrimidine yields via base optimization .

Q & A

Q. What are the standard synthetic protocols for preparing triazolopyrimidine derivatives like this compound?

The synthesis typically involves multi-step reactions starting with the formation of the triazolopyrimidine core. Key steps include cyclocondensation of precursors (e.g., aminotriazoles with β-keto esters) and subsequent functionalization. Solvents like dimethylformamide (DMF) or acetic acid are used under reflux to facilitate ring closure . Catalysts such as TMDP (tetramethylenediamine piperazine) are preferred for their efficiency, though they require careful handling due to toxicity . Purification often involves column chromatography or recrystallization.

Q. How is structural confirmation achieved for this compound?

Structural characterization relies on spectroscopic methods:

  • NMR (¹H and ¹³C) to verify substituent positions and ring connectivity .
  • IR spectroscopy to identify functional groups (e.g., carbonyl stretches from the benzoate ester) .
  • Mass spectrometry (MS) for molecular weight validation . X-ray crystallography may be used for unambiguous confirmation if crystals are obtainable .

Q. What solvents and reaction conditions optimize yield during synthesis?

Polar aprotic solvents (e.g., DMF) at 80–120°C are effective for cyclization reactions . For esterification steps, ethanol/water mixtures (1:1 v/v) with TMDP as an additive improve yields but require strict safety protocols due to reagent toxicity . Microwave-assisted synthesis can reduce reaction times while maintaining selectivity .

Advanced Research Questions

Q. How do substituents (e.g., pyridin-2-ylcarbamoyl) influence the compound's reactivity and bioactivity?

Substituents modulate electronic and steric properties:

  • The pyridin-2-ylcarbamoyl group enhances hydrogen-bonding potential, critical for target binding (e.g., enzyme active sites) .
  • Methoxy and benzoate groups increase lipophilicity, affecting membrane permeability . Structure-activity relationship (SAR) studies on analogs show that electron-withdrawing groups at the 4-position of the phenyl ring improve inhibitory potency against kinases .

Q. How can contradictory bioactivity data between similar triazolopyrimidines be resolved?

Contradictions often arise from differences in assay conditions or substituent stereochemistry. For example:

  • Solubility variations in biological media can alter apparent IC₅₀ values .
  • Enantiomeric purity must be verified via chiral HPLC, as inactive enantiomers may skew results . Comparative studies using isogenic cell lines or standardized assay protocols (e.g., CLIA-certified kits) are recommended .

Q. What experimental designs are suitable for studying environmental fate and degradation pathways?

Follow frameworks like Project INCHEMBIOL, which includes:

  • Laboratory studies : Hydrolysis/photolysis under controlled pH/UV conditions to identify breakdown products .
  • Biotic transformation assays : Use soil or microbial consortia to track metabolite formation via LC-MS/MS .
  • QSAR modeling to predict persistence and bioaccumulation based on logP and molecular polarizability .

Q. What strategies mitigate toxicity risks during large-scale synthesis?

  • Replace TMDP with less toxic alternatives (e.g., morpholine derivatives) while monitoring reaction efficiency .
  • Implement continuous flow reactors to minimize exposure to hazardous intermediates .
  • Use in silico toxicity prediction tools (e.g., ProTox-II) to flag problematic intermediates early .

Methodological Considerations

  • Analytical Validation : Ensure NMR spectra are referenced against authentic standards . For MS, high-resolution (HRMS) data (error < 2 ppm) is essential .
  • Biological Assays : Include positive controls (e.g., staurosporine for kinase assays) and validate target engagement via surface plasmon resonance (SPR) .
  • Data Reproducibility : Document solvent lot numbers and humidity/temperature conditions, as these can impact reaction kinetics .

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